

# Technical Support Center: Refinement of Enzymatic Conversion of Stevioside to Rebaudioside E

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Stevioside E*

Cat. No.: *B2950371*

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic conversion of Stevioside to Rebaudioside E.

## Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme system used for the conversion of Stevioside to Rebaudioside E?

A1: The primary enzyme system involves a coupled reaction using UDP-glucosyltransferase UGTSL2 from *Solanum lycopersicum* and sucrose synthase StSUS1 from *Solanum tuberosum*. [1][2] UGTSL2 is responsible for the glucosylation of Stevioside, while StSUS1 regenerates the sugar donor, UDP-glucose. [1][2]

Q2: What is the specific reaction catalyzed by UGTSL2 in this conversion?

A2: UGTSL2 catalyzes the glucosylation of the Glc( $\beta 1 \rightarrow C-19$ ) residue of stevioside, forming a ( $\beta 1 \rightarrow 2$ ) linkage to produce Rebaudioside E. [1][2][3]

Q3: Why is Rebaudioside E a target molecule for synthesis from Stevioside?

A3: Rebaudioside E is a high-intensity sweetener, approximately 150-200 times sweeter than sucrose. [1][2][4] It also serves as a precursor for the biosynthesis of next-generation

sweeteners like Rebaudioside D and Rebaudioside M.[1][2][4]

Q4: Can other enzymes be used for modifying Stevioside?

A4: Yes, various other enzymes are used to modify steviol glycosides to improve their taste profile. For instance,  $\beta$ -1,3-glucanase can be used for the transglycosylation of stevioside to Rebaudioside A.[5] Cyclomaltodextrin-glucanotransferase (CGTase) is also commonly used to transfer  $\alpha$ -glucosyl units from starch to steviol glycosides.[6]

## Troubleshooting Guide

Q1: I am observing a low yield of Rebaudioside E in my reaction. What are the potential causes and solutions?

A1: Low yield of Rebaudioside E can stem from several factors. Here are some common issues and troubleshooting steps:

- Suboptimal Enzyme Activity:
  - Cause: The activity of UGTSL2 or StSUS1 may be compromised.
  - Solution:
    - Verify the activity of your enzyme preparations before starting the reaction.
    - Ensure optimal reaction conditions such as temperature and pH. For some related enzymatic transglycosylations, optimal temperatures are around 45°C and pH between 6.5-7.5.[6] For a multi-enzyme system producing Rebaudioside D, a temperature of 30°C and pH 7.2 were used.[7]
    - Consider that prolonged reaction times can lead to thermo-deactivation of the enzyme. [6]
- Incorrect Substrate Concentrations:
  - Cause: The ratio of Stevioside to the glucose donor (e.g., sucrose) might not be optimal.
  - Solution:

- Experiment with different ratios of Stevioside to sucrose to find the optimal balance for your specific enzyme concentrations.
- In a reported successful conversion, an initial Stevioside concentration of 20 g/L was used.<sup>[1][2]</sup>
- Inhibition by UDP:
  - Cause: High concentrations of UDP, a byproduct of the glycosylation reaction, can inhibit the activity of UGTs.
  - Solution:
    - The coupled reaction with sucrose synthase (StSUS1) is designed to regenerate UDP-glucose from UDP and sucrose, which should mitigate this inhibition.<sup>[8]</sup> Ensure your StSUS1 is active and that sucrose is not a limiting factor.
- Product Degradation:
  - Cause: Endogenous hydrolases in crude enzyme preparations could potentially degrade the product.
  - Solution:
    - If using crude cell extracts, consider purifying the UGTSL2 and StSUS1 enzymes to remove any contaminating hydrolases.<sup>[9]</sup>

Q2: My reaction seems to be producing side products other than Rebaudioside E. How can I improve specificity?

A2: The formation of side products can be a challenge in enzymatic synthesis.

- Enzyme Regioselectivity:
  - Cause: The UGTSL2 enzyme may be glucosylating other positions on the stevioside molecule, or further glucosylating the Rebaudioside E product.
  - Solution:

- While UGTSL2 has shown specificity for the C-19 glucose of Stevioside to form Rebaudioside E[1][2], variations in reaction conditions could potentially alter this. Adhere closely to established protocols.
- Analyze your product mixture using HPLC and LC-MS/MS to identify the side products, which can provide clues about the undesired reactions.[2]
- Contaminating Enzyme Activities:
  - Cause: If using a crude enzyme preparation, other glycosyltransferases or hydrolases present could be modifying the substrate or product.
  - Solution:
    - Purify the UGTSL2 and StSUS1 enzymes to ensure that only the desired enzymatic activities are present in your reaction mixture.[9]

## Data Presentation

Table 1: Reaction Parameters for Enzymatic Conversion of Stevioside to Rebaudioside E

Parameter	Value	Reference
Substrate	Stevioside	[1][2]
Substrate Concentration	20 g/L	[1][2]
Enzymes	UGTSL2 and StSUS1	[1][2]
Product	Rebaudioside E	[1][2]
Product Concentration	15.92 g/L	[1][2]
Reaction Volume	20 mL	[1][2]
Reaction Time	24 hours	[1][2]

Table 2: Sweetness Comparison of Steviol Glycosides

Steviol Glycoside	Sweetness relative to Sucrose	Reference
Stevioside	110 - 270 times	[6]
Rebaudioside A	150 - 320 times	[6]
Rebaudioside C	40 - 60 times	[6]
Rebaudioside E	150 - 200 times	[1][2][4]
Dulcoside A	30 times	[6]

## Experimental Protocols

### Protocol: Enzymatic Synthesis of Rebaudioside E from Stevioside

This protocol is based on the successful bioconversion reported by Chen et al. (2021).[1][2]

#### 1. Enzyme Preparation:

- Express recombinant UGTSL2 from *Solanum lycopersicum* and StSUS1 from *Solanum tuberosum* in a suitable host system (e.g., *E. coli*).
- Purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) to ensure high purity and remove contaminating enzymes.[9]

#### 2. Reaction Setup:

- Prepare a reaction mixture in a suitable buffer (e.g., potassium phosphate buffer, pH 7.2).[7]
- The reaction mixture should contain:
  - Stevioside: 20 g/L
  - Sucrose: As the glucose donor for the StSUS1-catalyzed regeneration of UDP-glucose. The optimal concentration may need to be determined empirically.
  - UDP-glucose: A catalytic amount to initiate the reaction.
  - MgCl<sub>2</sub>: As a cofactor for the enzymes (e.g., 3 mM).[4][7]
  - Purified UGTSL2 and StSUS1 enzymes. The optimal enzyme concentration should be determined experimentally.

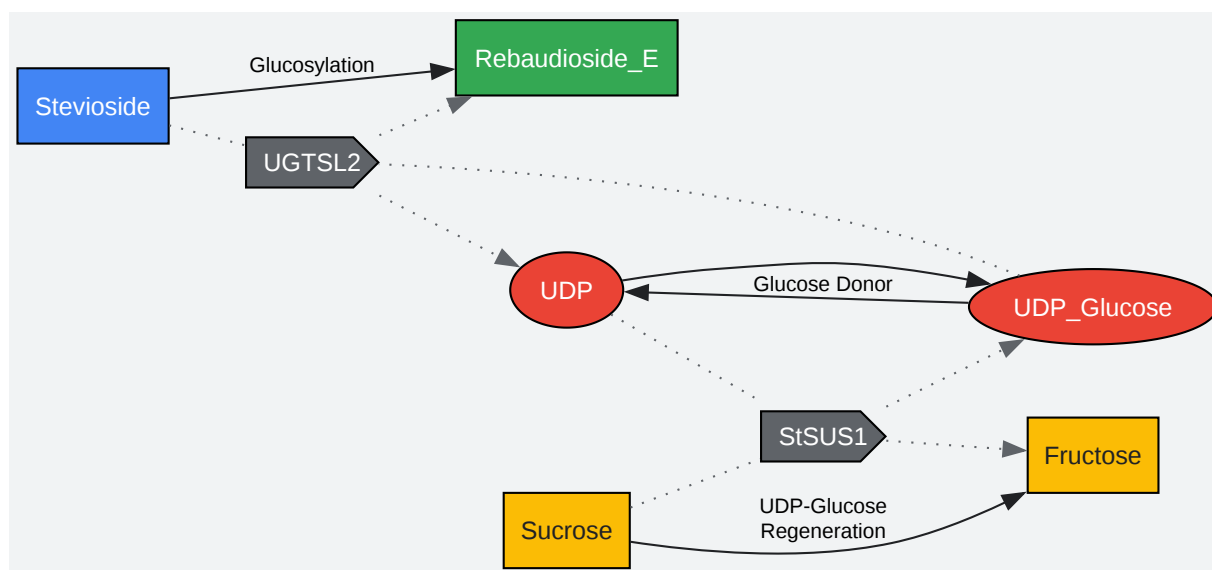
#### 3. Reaction Conditions:

- Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for 24 hours with gentle agitation.[7]

#### 4. Reaction Termination and Analysis:

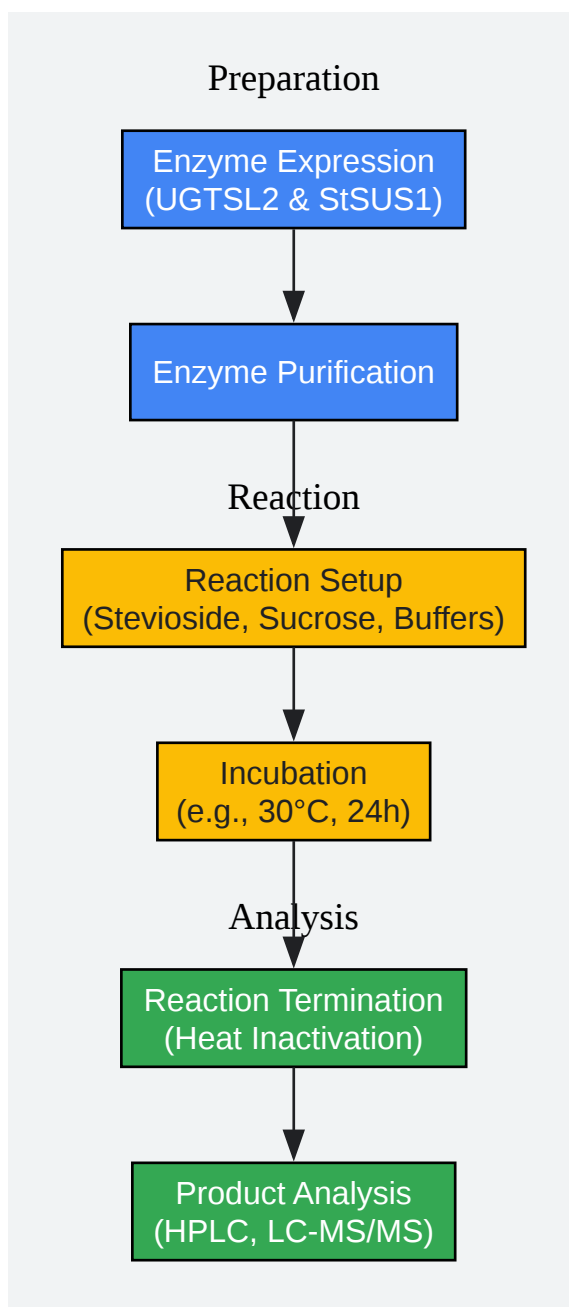
- Terminate the reaction by heat inactivation of the enzymes (e.g., heating at 95°C for 10 minutes).[7]
- Centrifuge the reaction mixture to pellet the denatured enzymes.
- Analyze the supernatant for the presence of Rebaudioside E using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for confirmation.[2]

## Visualizations



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Caption: Enzymatic conversion of Stevioside to Rebaudioside E.



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Caption: General experimental workflow for Rebaudioside E synthesis.

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- To cite this document: BenchChem. [Technical Support Center: Refinement of Enzymatic Conversion of Stevioside to Rebaudioside E]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2950371#refinement-of-enzymatic-conversion-of-stevioside-to-stevioside-e]

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